

# An In-depth Technical Guide to the Pharmacology of MK-1903

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## Compound of Interest

Compound Name: MK-1903

Cat. No.: B1677246

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## Introduction

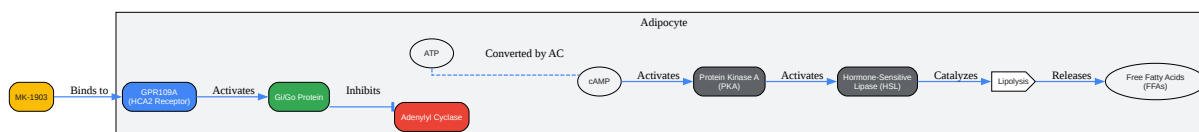
**MK-1903**, chemically known as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid, is a potent and selective agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). [1] It was developed as a potential therapeutic agent for the treatment of dyslipidemia. This guide provides a comprehensive overview of the pharmacology of **MK-1903**, including its mechanism of action, in vitro and in vivo effects, and available clinical data.

## Mechanism of Action

**MK-1903** exerts its pharmacological effects primarily through the activation of the GPR109A receptor, a Gi/Go-coupled GPCR. [2] The binding of **MK-1903** to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). [2] In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and subsequently reducing the release of free fatty acids (FFAs) into the circulation. [1][3]

## Signaling Pathways

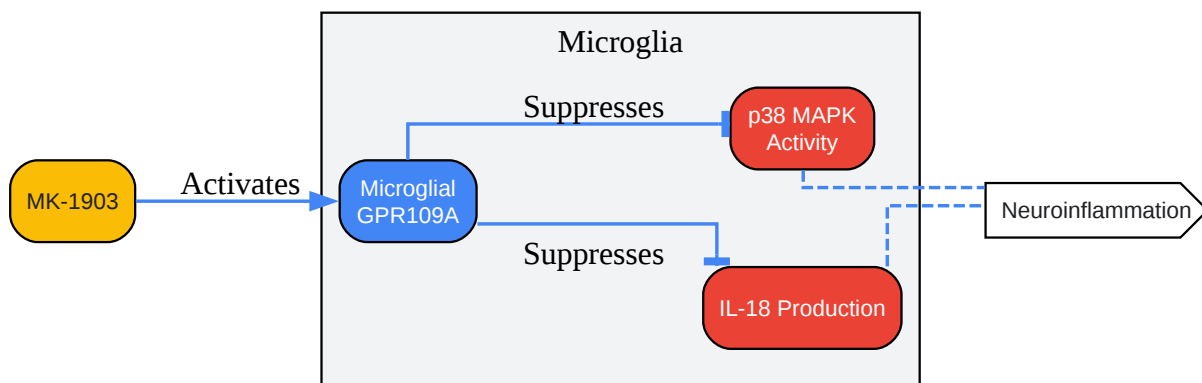
The primary signaling pathway for **MK-1903** is through the GPR109A receptor and subsequent modulation of cAMP levels.

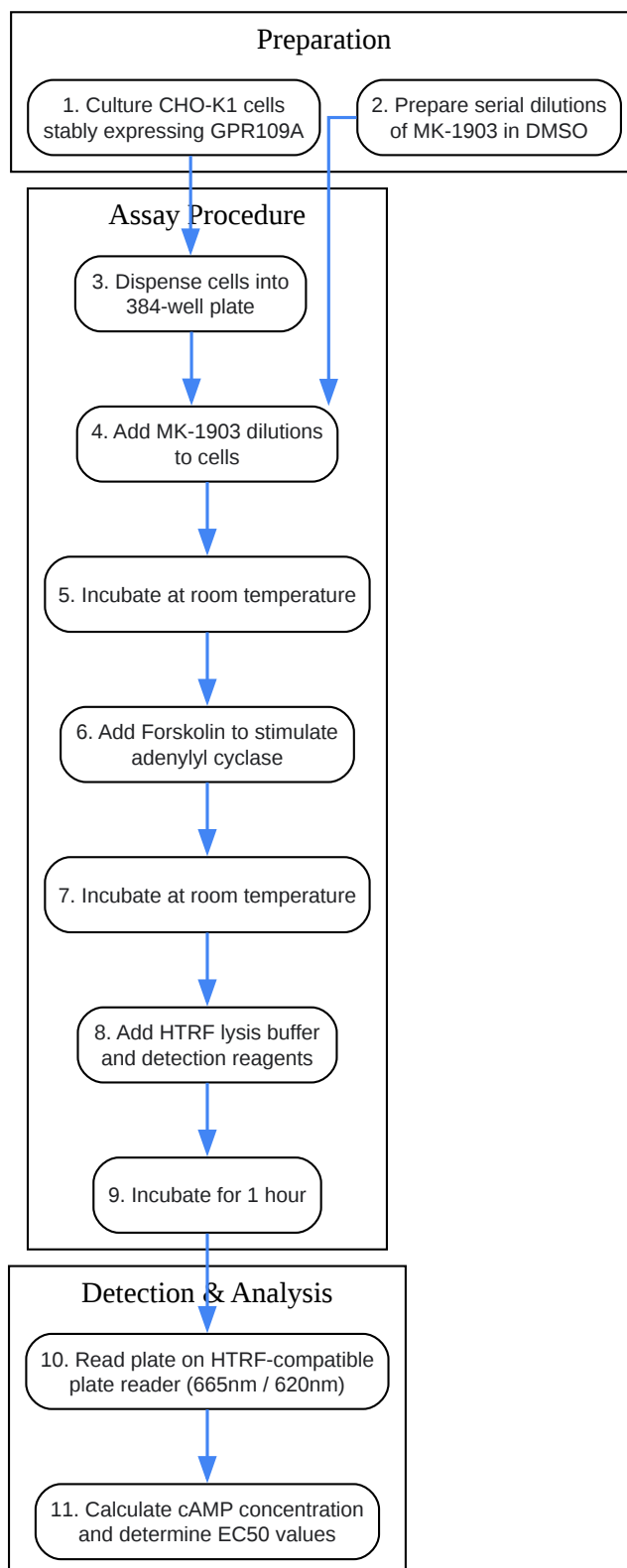


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#### GPR109A Signaling Pathway in Adipocytes.

In addition to its effects in adipocytes, **MK-1903** has been shown to exert anti-inflammatory effects in spinal microglia. This action is mediated by the activation of microglial GPR109A, which leads to the suppression of p38 MAPK activity and a reduction in the production of interleukin-18 (IL-18).





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## References

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- 2. Meta-analysis of Pharmacokinetic/Pharmacodynamic Results of 3 Phase 1 Studies with Biosimilar Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
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